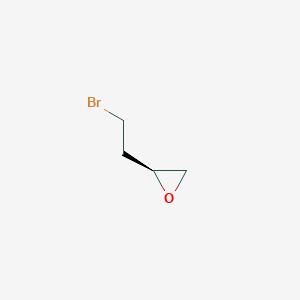

(S)-2-(2-Bromoethyl)oxirane

Description

The exact mass of the compound (S)-2-(2-Bromoethyl)oxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-(2-Bromoethyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-Bromoethyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-bromoethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61847-07-2 | |

| Record name | (S)-(-)-(2-Bromoethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(2-Bromoethyl)oxirane: A Technical Guide to a Versatile Chiral Building Block

(CAS Number: 61847-07-2)

This guide provides an in-depth technical overview of (S)-2-(2-Bromoethyl)oxirane, a valuable chiral intermediate in modern organic and medicinal chemistry. As a bifunctional molecule, it possesses two distinct electrophilic centers: a stereodefined epoxide and a primary alkyl bromide. This unique combination allows for sequential, regioselective reactions, making it a powerful tool for introducing complex chiral fragments in the synthesis of pharmacologically active compounds. We will explore its synthesis, key reactivity patterns, and a specific application in drug development, providing both theoretical understanding and practical, field-proven methodologies for researchers and scientists.

Core Characteristics and Safety Profile

Understanding the fundamental properties of a reagent is paramount to its successful and safe application in any synthetic campaign. (S)-2-(2-Bromoethyl)oxirane is a dense, liquid compound that requires careful handling due to its reactivity and hazard profile.

Physicochemical Data

The key physical and chemical properties of (S)-2-(2-Bromoethyl)oxirane are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 61847-07-2 | [1][2][3] |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| Appearance | Liquid | [4] |

| Synonyms | (S)-(-)-4-Bromo-1,2-epoxybutane | [1][4] |

| Density | 1.521 g/mL at 20 °C | [4] |

| Boiling Point | 80 °C at 50 mmHg | [4] |

| Refractive Index (n20/D) | 1.476 | [4] |

| Optical Activity ([α]20/D) | -26 ± 1° (c = 0.3% in chloroform) | [4] |

| SMILES | BrCC[C@H]1CO1 | [1][5] |

Safety, Handling, and Storage

(S)-2-(2-Bromoethyl)oxirane is classified as a flammable liquid and an irritant. Adherence to strict safety protocols is mandatory.

-

Hazard Identification : The compound is associated with the following GHS hazard statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][4]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[4][6]

-

Handling : Avoid contact with skin, eyes, and the respiratory system.[7] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice.[6][7]

-

Storage : For long-term stability and to prevent degradation, (S)-2-(2-Bromoethyl)oxirane should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage temperature is refrigerated at 2-8°C.[1][5]

Enantioselective Synthesis: A Two-Stage Approach

The synthesis of enantiopure (S)-2-(2-Bromoethyl)oxirane is not trivial and is best approached through a strategy involving the initial preparation of the racemic epoxide followed by a highly efficient kinetic resolution. The Jacobsen Hydrolytic Kinetic Resolution (HKR) is the premier industrial and academic method for this transformation, providing access to highly enantioenriched terminal epoxides.[8]

Stage 1: Synthesis of Racemic 2-(2-Bromoethyl)oxirane

The racemic precursor is typically synthesized via the epoxidation of an appropriate alkene precursor, 4-bromo-1-butene. This reaction is a standard transformation in organic synthesis, commonly employing a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Caption: Epoxidation of 4-bromo-1-butene to its racemic epoxide.

Conceptual Protocol:

-

Dissolve 4-bromo-1-butene in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution in an ice bath to 0°C.

-

Add m-CPBA portion-wise, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash with a base (e.g., sodium bicarbonate solution) to remove acid byproducts.

-

After drying and solvent evaporation, the crude racemic epoxide can be purified by vacuum distillation.

Stage 2: Hydrolytic Kinetic Resolution (HKR)

The core of the enantioselective synthesis lies in the kinetic resolution of the racemic epoxide. The Jacobsen HKR methodology utilizes a chiral (salen)Co(III) catalyst to selectively hydrolyze one enantiomer (in this case, the (R)-enantiomer) to the corresponding diol at a much faster rate, leaving the desired (S)-enantiomer unreacted and therefore enantioenriched.[8][9]

Caption: Workflow for the Jacobsen Hydrolytic Kinetic Resolution.

Detailed Experimental Protocol (Adapted from Organic Syntheses[5]):

-

Catalyst Activation: In a reaction vessel, charge (S,S)-(salen)Co(II) catalyst (0.2-0.5 mol%) and toluene. Stir the resulting solution open to the air for 10 minutes. Add glacial acetic acid (1 equivalent relative to the Co catalyst) and continue stirring for another 30 minutes. The color change from red to dark brown/green indicates the oxidation of Co(II) to the active Co(III)OAc species. Remove the solvent via rotary evaporation.

-

Resolution: To the activated catalyst, add the racemic 2-(2-bromoethyl)oxirane (1.0 eq.). Begin vigorous stirring and add deionized water (0.55 eq.) in a single portion. Seal the vessel and stir at room temperature (20-25°C). The progress of the resolution can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.

-

Work-up and Isolation: Once the desired ee is reached (typically >99% ee at ~45-50% conversion), the reaction mixture is filtered to recover the catalyst. The filtrate, containing the (S)-epoxide and the (R)-diol, is then subjected to fractional vacuum distillation. The lower-boiling (S)-2-(2-bromoethyl)oxirane is carefully collected, affording the product as a colorless liquid in high enantiopurity. The higher-boiling (R)-4-bromo-1,2-butanediol remains as the distillation residue.

Causality Insight: The success of the HKR hinges on the bimetallic mechanism where two chiral catalyst molecules cooperate. One acts as a Lewis acid to activate the epoxide, while the other delivers the nucleophile (water).[10] This cooperative action creates a highly organized transition state that preferentially accommodates one enantiomer over the other, leading to a large difference in reaction rates (kfast/kslow) and enabling efficient resolution.[11]

Chemical Reactivity: A Tale of Two Electrophiles

The synthetic utility of (S)-2-(2-bromoethyl)oxirane stems from its two electrophilic sites. The choice of nucleophile and reaction conditions dictates which site reacts, allowing for controlled, stepwise functionalization.

Regioselective Epoxide Ring-Opening

Under neutral or basic conditions, the epoxide ring-opening proceeds via a classic SN2 mechanism. Due to steric hindrance, nucleophiles will preferentially attack the less substituted carbon atom (C1) of the oxirane ring. This attack occurs from the backside relative to the C-O bond, resulting in an inversion of stereochemistry at the reacting center and producing a trans product.[12][13]

Caption: SN2 attack at the sterically less hindered C1 position.

This regioselectivity is a critical feature for synthetic planning. A wide range of nucleophiles, including amines, thiols, azides, and cyanides, will follow this reaction pathway, reliably yielding 1-substituted-2-hydroxy adducts.[12]

Reactivity of the Alkyl Bromide

The primary alkyl bromide offers a second site for nucleophilic substitution. This reaction is generally slower than the ring-opening of the strained epoxide. This difference in reactivity allows for a sequential approach: first, a nucleophile can be used to open the epoxide, and then, after potential protection of the newly formed secondary alcohol, a second nucleophile can displace the bromide. This orthogonal reactivity is a cornerstone of its utility as a chiral building block.

Application in Drug Development: Synthesis of D₃ Receptor Antagonists

A practical demonstration of the utility of (S)-2-(2-bromoethyl)oxirane is found in the synthesis of high-affinity antagonists for the dopamine D₃ receptor, which are targets for treating substance abuse and other CNS disorders. In a study by Newman et al., this chiral epoxide was used to introduce a specific hydroxypropyl linker between a phenylpiperazine core and a heterobiarylcarboxamide moiety.[4]

Caption: Alkylation of a piperazine derivative with the chiral epoxide.

Experimental Protocol (Adapted from Newman et al.[4]):

-

To a solution of 1-(2,3-dichlorophenyl)piperazine (1.0 eq.) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, 2.0 eq.) as a base.

-

Add (S)-(-)-(2-Bromoethyl)oxirane (1.1 eq.) to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired (R)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)-4-bromobutan-2-ol intermediate.

Mechanistic Rationale: In this SN2 reaction, the secondary amine of the piperazine acts as the nucleophile.[14] It selectively attacks the less-hindered terminal carbon of the epoxide, leading to the formation of the (R)-configured secondary alcohol. The primary bromide remains intact under these conditions, available for subsequent synthetic transformations. The use of the (S)-epoxide directly installs the required (R)-stereocenter in the final product due to the predictable inversion of configuration during the ring-opening step.

Conclusion

(S)-2-(2-Bromoethyl)oxirane stands out as a highly valuable and versatile chiral synthon for drug development and complex molecule synthesis. Its predictable enantioselective synthesis via Hydrolytic Kinetic Resolution and its well-defined, regioselective reactivity make it a reliable tool for introducing stereocenters. The ability to address its two distinct electrophilic sites sequentially provides chemists with a powerful strategic advantage, enabling the efficient construction of complex molecular architectures with precise stereochemical control. Proper understanding of its properties, safe handling procedures, and reaction mechanisms is essential for unlocking its full synthetic potential.

References

-

ChemBK. (2024). 2-(2-bromoethyl)oxirane. Retrieved from [Link]

- Stevenson, C. P., Nielsen, L. P. C., & Jacobsen, E. N. (2006). Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. Organic Syntheses, 83, 162. doi:10.15227/orgsyn.083.0162

- Larrow, J. F., & Jacobsen, E. N. (2004). 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Topics in Organometallic Chemistry, 9, 123-152.

-

YouTube. (2022). Alkylation of Amines. Chemistry with Caroline. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(-)-(2-Bromoethyl)oxirane. National Center for Biotechnology Information. Retrieved from [Link]

- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936-938.

- Newman, A. H., et al. (2009). N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)butyl)heterobiarylcarboxamides with functionalized linking chains as high affinity and enantioselective D3 receptor antagonists. Journal of Medicinal Chemistry, 52(8), 2559-2570.

- Doyle, A. G., & Jacobsen, E. N. (2011). Mechanistic Investigations of Cooperative Catalysis in the Enantioselective Fluorination of Epoxides. Journal of the American Chemical Society, 133(34), 13408-13411.

-

Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. Retrieved from [Link]

-

Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

- Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(27), 4153-4160.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 1,2-Epoxybutane. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR)

- Schaus, S. E., et al. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307-1315.

-

Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of the bromo-alkyl-oxirane by epoxidation reaction of bromo-alkenes. Retrieved from [Link]

-

ChemRxiv. (2021). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. Retrieved from [Link]

-

ResearchGate. (2016). ChemInform Abstract: Base-Promoted Alkylation of P(O)OH Compounds with Amines via C-N Bond Cleavage. Retrieved from [Link]

- Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.

-

Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Retrieved from [Link]

-

YouTube. (2021). Ring opening reactions of epoxide with strong and weak nucleophile. The Organic Chemistry Tutor. Retrieved from [Link]

- Faiz, S., & Zahoor, A. F. (2016). Ring opening of epoxides with C-nucleophiles. Molecular diversity, 20(4), 969–987.

-

Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]

-

McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Editorial on Ring-Opening Reactions of Epoxides. Retrieved from [Link]

Sources

- 1. (2-Bromoethyl)oxirane | 13287-42-8 | NAA28742 | Biosynth [biosynth.com]

- 2. 9.7 Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology | Semantic Scholar [semanticscholar.org]

- 3. 4-Bromo-1,2-epoxybutane (13287-42-8) at Nordmann - nordmann.global [nordmann.global]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 13. longdom.org [longdom.org]

- 14. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to (S)-2-(2-Bromoethyl)oxirane: Properties, Reactivity, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(2-Bromoethyl)oxirane, also known as (S)-(-)-4-Bromo-1,2-epoxybutane, is a versatile chiral building block of significant interest in synthetic organic chemistry. Its unique bifunctional nature, possessing both a reactive epoxide ring and a primary alkyl bromide, allows for sequential or tandem reactions to construct complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed insights into its reactivity, and practical guidance for its application in the synthesis of valuable compounds, particularly heterocyclic structures relevant to drug discovery and development.

Core Molecular Attributes and Physical Properties

(S)-2-(2-Bromoethyl)oxirane is a colorless liquid characterized by a distinct set of physical and chemical properties that are crucial for its handling, storage, and application in synthesis.[1][2]

| Property | Value | Source(s) |

| CAS Number | 61847-07-2 | [3] |

| Molecular Formula | C₄H₇BrO | [3] |

| Molecular Weight | 151.00 g/mol | [3] |

| Appearance | Liquid | [3] |

| Boiling Point | 80 °C at 50 mmHg | [3] |

| Density | 1.521 g/mL at 20 °C | [3] |

| Refractive Index (n²⁰/D) | 1.476 | [3] |

| Optical Activity ([α]²⁰/D) | -26 ± 1° (c = 0.3% in chloroform) | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl bridge and the oxirane ring. The protons on the carbon bearing the bromine atom (C4) would appear as a triplet downfield due to the deshielding effect of the bromine. The adjacent methylene protons (C3) would likely appear as a multiplet. The protons on the epoxide ring (C1 and C2) would be found further upfield, with complex splitting patterns due to their diastereotopic nature and coupling to the adjacent methylene group.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom bonded to the bromine (C4) will be significantly downfield. The carbons of the epoxide ring (C1 and C2) will appear at characteristic chemical shifts for strained three-membered rings.[5]

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by several key vibrational modes of the oxirane ring.[6] These include:

-

Symmetric ring breathing vibration: ~1260 cm⁻¹

-

Asymmetric C-O-C stretch: 950–810 cm⁻¹ (typically intense)

-

Symmetric C-O-C stretch: 880–750 cm⁻¹ (typically intense)[6]

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak would be expected, showing the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity).[7] Common fragmentation pathways would likely involve the loss of a bromine radical, as well as cleavage of the epoxide ring.[8]

Chemical Reactivity and Synthetic Applications

The synthetic utility of (S)-2-(2-Bromoethyl)oxirane stems from its two distinct electrophilic centers: the strained epoxide ring and the carbon bearing the bromine atom. This allows for a range of transformations, most notably the synthesis of substituted tetrahydrofurans.

Nucleophilic Ring-Opening of the Epoxide

The high ring strain of the epoxide makes it susceptible to ring-opening by a wide variety of nucleophiles.[9] This reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking one of the epoxide carbons, leading to the opening of the ring and the formation of a β-substituted alcohol. In the case of (S)-2-(2-Bromoethyl)oxirane, the attack can occur at either C1 or C2 of the oxirane ring. The regioselectivity of this attack can be influenced by the nature of the nucleophile and the reaction conditions.

Synthesis of 2,5-Disubstituted Tetrahydrofurans

A primary application of (S)-2-(2-Bromoethyl)oxirane is in the stereoselective synthesis of 2,5-disubstituted tetrahydrofurans.[10][11][12][13] This is typically achieved through a tandem reaction sequence involving an initial nucleophilic attack on a suitable substrate, followed by an intramolecular cyclization.

Conceptual Workflow: Synthesis of a 2,5-Disubstituted Tetrahydrofuran

Caption: General workflow for the synthesis of 2,5-disubstituted tetrahydrofurans.

Application in the Synthesis of Bioactive Molecules

The tetrahydrofuran moiety is a common structural motif in a wide range of biologically active natural products and synthetic drugs, including antiviral agents.[14][15][16] The ability to introduce this core structure with stereochemical control makes (S)-2-(2-Bromoethyl)oxirane a valuable precursor in medicinal chemistry and drug development. For instance, substituted tetrahydrofurans are key components of several HIV-1 protease inhibitors.

Experimental Protocol: Synthesis of a Substituted Tetrahydrofuran Derivative

General Procedure for Palladium-Catalyzed Carboetherification:

-

A flame-dried or oven-dried Schlenk tube equipped with a magnetic stir bar is cooled under a stream of argon.

-

The tube is charged with Pd₂(dba)₃ (1 mol%), P(o-tol)₃ (4 mol%), and sodium tert-butoxide (2.0 equiv).

-

The γ-hydroxyalkene substrate (1.0 equiv) and the aryl or vinyl bromide (2.0 equiv) are added, followed by the solvent (e.g., toluene, to a concentration of 0.25 M).

-

The reaction mixture is heated to 110 °C and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.[10]

Note: This is a general procedure and may require optimization for specific substrates.

Safety and Handling

(S)-2-(2-Bromoethyl)oxirane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Statements: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[3]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.[3]

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

Conclusion

(S)-2-(2-Bromoethyl)oxirane is a valuable and versatile chiral synthon that provides an efficient entry point to a variety of complex molecular structures, particularly stereochemically defined substituted tetrahydrofurans. Its bifunctional nature allows for a range of synthetic manipulations, making it a powerful tool for researchers in organic synthesis and drug discovery. A thorough understanding of its physical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

Sources

- 1. 4-Bromo-1,2-epoxybutane (13287-42-8) at Nordmann - nordmann.global [nordmann.global]

- 2. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,2-EPOXYBUTANE(106-88-7) 1H NMR [m.chemicalbook.com]

- 4. 1-Bromo-2-ethylbutane(3814-34-4) 13C NMR [m.chemicalbook.com]

- 5. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis of cis- and trans-2,5-disubstituted tetrahydrofurans by a tandem dihydroxylation-SN2 cyclization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 2,5-disubstituted tetrahydrofurans by stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to (S)-2-(2-Bromoethyl)oxirane: A Chiral Building Block for Pharmaceutical Development

Introduction: The Strategic Value of a Bifunctional Chiral Epoxide

In the landscape of modern pharmaceutical synthesis, the precise construction of stereochemically complex molecules is paramount to achieving desired therapeutic outcomes. Chiral epoxides have emerged as indispensable synthons, prized for their inherent reactivity and stereochemical fidelity.[1] Among these, (S)-2-(2-Bromoethyl)oxirane, also known as (S)-4-bromo-1,2-epoxybutane, represents a particularly valuable building block. Its structure uniquely combines two distinct electrophilic centers: a stereodefined epoxide and a primary alkyl bromide. This bifunctionality allows for sequential, regioselective reactions, making it a powerful tool for introducing chirality and constructing complex molecular architectures, particularly in the synthesis of novel active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and reactivity of (S)-2-(2-Bromoethyl)oxirane, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

(S)-2-(2-Bromoethyl)oxirane is a chiral molecule featuring a three-membered oxirane (epoxide) ring with a bromoethyl substituent at the C2 position. The stereochemical designation "(S)" defines the absolute configuration of the chiral center at C2 of the oxirane ring.

IUPAC Name: (2S)-2-(2-bromoethyl)oxirane[3] CAS Number: 61847-07-2[4] Molecular Formula: C₄H₇BrO[4] Molecular Weight: 151.00 g/mol [3]

Assigning Stereochemistry: The Cahn-Ingold-Prelog (CIP) Priority Rules

The "(S)" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for assigning absolute configuration to stereocenters.

-

Identify the Chiral Center: The chiral center is the C2 carbon of the oxirane ring, which is bonded to four different groups: the oxirane oxygen, the C3 of the oxirane ring, the bromoethyl group, and a hydrogen atom.

-

Assign Priorities: Priorities are assigned to the atoms directly attached to the chiral center based on their atomic number. Higher atomic numbers receive higher priority.

-

Priority 1: The oxirane oxygen (O, atomic number 8).

-

Priority 2: The carbon of the bromoethyl group (-CH₂CH₂Br) (C, atomic number 6).

-

Priority 3: The C3 of the oxirane ring (-CH₂) (C, atomic number 6). To break the tie between the two carbon atoms, we move to the next atoms along each chain. The bromoethyl carbon is attached to another carbon and two hydrogens, while the oxirane C3 is attached to the oxirane oxygen and two hydrogens. Since oxygen has a higher atomic number than carbon, the bromoethyl group is of higher priority.

-

Priority 4: The hydrogen atom (H, atomic number 1).

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the hydrogen atom) is pointing away from the viewer.

-

Determine the Direction: With the molecule properly oriented, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is determined. For (S)-2-(2-Bromoethyl)oxirane, this path traces a counter-clockwise direction, hence the designation "S" from the Latin sinister for left.

Figure 2: Workflow for the Jacobsen-Katsuki epoxidation of 4-bromo-1-butene.

Experimental Protocol: Jacobsen-Katsuki Epoxidation

This protocol is a representative procedure based on established methodologies for the Jacobsen epoxidation of terminal alkenes. [5] Materials:

-

4-Bromo-1-butene

-

(S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(S,S)-Jacobsen's Catalyst]

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) or buffered sodium hypochlorite (NaOCl) solution

-

N-Methylmorpholine N-oxide (NMO) (optional additive, can improve catalyst turnover)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S,S)-Jacobsen's catalyst (0.02 - 0.05 equivalents) in anhydrous dichloromethane.

-

Substrate Addition: To the stirred catalyst solution, add 4-bromo-1-butene (1.0 equivalent). If using, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) at this stage. Cool the mixture to 0 °C in an ice bath.

-

Oxidant Addition: Slowly add a solution of m-CPBA (1.2 equivalents) in dichloromethane to the reaction mixture over 1-2 hours using a syringe pump to maintain a low temperature and control the reaction rate. Alternatively, a buffered solution of NaOCl can be added dropwise.

-

Reaction Monitoring: Stir the reaction at 0 °C and allow it to slowly warm to room temperature over several hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to decompose excess oxidant. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield pure (S)-2-(2-bromoethyl)oxirane.

-

Characterization: The enantiomeric excess (ee) of the product should be determined by chiral gas chromatography (GC) or by ¹H NMR using a chiral shift reagent.

Expected Outcome: This procedure is expected to yield (S)-2-(2-bromoethyl)oxirane with high enantioselectivity, typically >90% ee, depending on the precise reaction conditions and catalyst purity.

Reactivity and Mechanistic Insights

The synthetic utility of (S)-2-(2-bromoethyl)oxirane stems from its two electrophilic sites, which exhibit differential reactivity. This allows for controlled, sequential transformations.

Epoxide Ring-Opening: A Gateway to Chiral β-Amino Alcohols

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, a reaction that is fundamental to its application in drug synthesis. [6]The ring-opening with amines is a particularly powerful transformation, providing direct access to chiral 1,2-amino alcohols, a common motif in many pharmaceutical agents. [1][7] Under basic or neutral conditions, the reaction proceeds via a classic S(_N)2 mechanism . The nucleophile (e.g., an amine) attacks the less sterically hindered carbon of the epoxide ring. For (S)-2-(2-bromoethyl)oxirane, this is the terminal C3 carbon. This attack occurs from the backside, resulting in an inversion of stereochemistry at the site of attack and leading to a trans product. [8]The regioselectivity is high, favoring attack at the less substituted carbon.

Figure 3: General mechanism for the S(_N)2 ring-opening of (S)-2-(2-Bromoethyl)oxirane with an amine. (Note: Image placeholders would be replaced with actual chemical structures in a final document)

Reactivity of the Bromoethyl Group

The primary alkyl bromide provides a second site for nucleophilic substitution. This reaction typically requires harsher conditions (e.g., heating) than the epoxide ring-opening. This difference in reactivity allows for a stepwise functionalization of the molecule. For instance, the epoxide can be opened first with a nucleophile, and then the resulting product can undergo a second nucleophilic substitution at the carbon bearing the bromine atom, often leading to cyclization products.

Applications in Drug Development

The true value of (S)-2-(2-bromoethyl)oxirane is realized in its application as a chiral starting material for the synthesis of complex APIs. Its ability to introduce a stereocenter and a reactive handle for further elaboration makes it a strategic choice in multi-step syntheses.

While direct, published examples naming (S)-2-(2-bromoethyl)oxirane in the synthesis of a specific marketed drug are not prevalent in readily accessible literature, its utility can be confidently inferred from the well-documented use of its close analogue, (S)-epichlorohydrin, in the synthesis of numerous blockbuster drugs. The bromoethyl group serves as a homologated version of the chloromethyl group in epichlorohydrin, enabling the construction of similar pharmacophores with different spacer lengths.

Key Therapeutic Areas and Potential Applications:

-

Antihistamines: Chiral amino alcohol side chains are characteristic features of many second-generation antihistamines. For example, the synthesis of Levocetirizine, the active (R)-enantiomer of cetirizine, involves the coupling of a chiral amino alcohol side chain with a piperazine core. [9]* Neurological Disorders: The synthesis of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome, involves the formation of a key chiral amino alcohol intermediate.

-

Cardiovascular Drugs: Many β-blockers, such as (S)-Propranolol and (S)-Metoprolol, are chiral β-amino alcohols where the stereochemistry is critical for therapeutic activity. The synthesis of these drugs frequently employs chiral epoxides as starting materials.

The use of (S)-2-(2-bromoethyl)oxirane allows for the construction of side chains that are one carbon longer than those derived from epichlorohydrin, providing medicinal chemists with a valuable tool to optimize ligand-receptor binding interactions and fine-tune the pharmacokinetic properties of a drug candidate.

Safety and Handling

(S)-2-(2-Bromoethyl)oxirane is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. [3][10]

-

Hazards: It is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. [3]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. [2]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(S)-2-(2-Bromoethyl)oxirane is a high-value chiral building block with significant potential in drug discovery and development. Its bifunctional nature, combined with its defined stereochemistry, provides a robust platform for the efficient synthesis of complex chiral molecules, particularly β-amino alcohols. The well-established Jacobsen-Katsuki epoxidation offers a reliable and highly enantioselective route for its preparation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of versatile synthons like (S)-2-(2-bromoethyl)oxirane will remain a critical component of successful drug development campaigns.

References

- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431.

- Jacobsen, E. N., & Katsuki, T. (1990s).

-

ResearchGate. (n.d.). Regioselective ring opening of epoxide 1 with piperazine and piperidine derivatives afforded 5a-5e. Retrieved from [Link]

-

NIST. (n.d.). Oxirane, (bromomethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, (2-bromoethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(-)-(2-Bromoethyl)oxirane. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Modgraph. (n.d.). Substituent Chemical Shifts in NMR - 2—Bromine SCS in Rigid Molecules*. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ChemRxiv. (n.d.). Enantiomeric excess dependent splitting of NMR signal through co-ligand dynamic exchange in a coordination complex. Retrieved from [Link]

-

YM BIOTECH. (n.d.). (S)-2-(2-Bromo-ethyl)-oxirane. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of (E)-4-Bromo-3-methoxybut-3-en-2-one, the Key Fragment in the Polyhydroxylated Chain Common to Oscillariolide and Ph. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern. Retrieved from [Link]

-

RSC Publishing. (n.d.). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

YouTube. (2020, June 26). CHEM 2212L Experiment 6 - Acidic-Basic Epoxide Ring Opening. Retrieved from [Link]

-

PubMed. (2019, December 5). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Retrieved from [Link]

-

Imre Blank's Website. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

Sources

- 1. (2-Bromoethyl)oxirane | 13287-42-8 | NAA28742 | Biosynth [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. (S)-(-)-(2-Bromoethyl)oxirane | C4H7BrO | CID 12442451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 8. 2-Bromoethyl acetate(927-68-4) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. (S)-(-)-(2-Bromoethyl)oxirane technical, = 90 GC sum of enantiomers 61847-07-2 [sigmaaldrich.com]

Spectroscopic Data of (S)-2-(2-bromoethyl)oxirane: A Technical Guide for Researchers

Introduction

(S)-2-(2-bromoethyl)oxirane, a chiral epoxide, is a valuable building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.[1] Its bifunctional nature, possessing both a reactive epoxide ring and a bromoethyl side chain, allows for a variety of chemical transformations, making it a versatile intermediate. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-(2-bromoethyl)oxirane, offering insights grounded in established spectroscopic principles.

Molecular Structure

The structure of (S)-2-(2-bromoethyl)oxirane, with the IUPAC name (2S)-2-(2-bromoethyl)oxirane, is characterized by a three-membered oxirane ring with a bromoethyl substituent at the chiral center.

Figure 1. Structure of (S)-2-(2-bromoethyl)oxirane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of (S)-2-(2-bromoethyl)oxirane provides key information about the electronic environment of the protons in the molecule. The electronegativity of the oxygen in the epoxide ring and the bromine atom significantly influences the chemical shifts.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H on C of CH₂Br | 3.40 - 3.60 | Triplet | ~ 6.5 | 2H |

| H on C of CH₂-CH₂Br | 1.90 - 2.20 | Multiplet | - | 2H |

| H on C of Oxirane (CH) | 2.90 - 3.10 | Multiplet | - | 1H |

| Ha on C of Oxirane (CH₂) | 2.70 - 2.80 | Doublet of Doublets | ~ 4.0, 2.5 | 1H |

| Hb on C of Oxirane (CH₂) | 2.50 - 2.60 | Doublet of Doublets | ~ 4.0, 5.0 | 1H |

Interpretation:

-

CH₂Br Protons (3.40 - 3.60 ppm): These protons are adjacent to the highly electronegative bromine atom, causing them to be deshielded and appear at a relatively downfield chemical shift. The signal is expected to be a triplet due to coupling with the adjacent CH₂ group.

-

CH₂-CH₂Br Protons (1.90 - 2.20 ppm): These protons are further from the bromine and oxygen atoms, resulting in a more upfield chemical shift compared to the CH₂Br protons. The signal will likely be a multiplet due to coupling with both the CH₂Br and the oxirane CH protons.

-

Oxirane Protons (2.50 - 3.10 ppm): The protons on the epoxide ring typically resonate in the range of 2.5 to 3.5 ppm.[2][3] The methine proton (CH) will be a multiplet due to coupling with the adjacent CH₂ group and the two diastereotopic protons on the other oxirane carbon. The two methylene protons on the oxirane ring are diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-2-(2-bromoethyl)oxirane in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program.

-

Data Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the ring strain of the epoxide.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C of CH₂Br | 30 - 35 |

| C of CH₂-CH₂Br | 35 - 40 |

| C of Oxirane (CH) | 50 - 55 |

| C of Oxirane (CH₂) | 45 - 50 |

Interpretation:

-

CH₂Br Carbon (30 - 35 ppm): The carbon directly attached to the bromine atom is shielded compared to the other sp³ carbons due to the "heavy atom effect" of bromine, but also deshielded by its electronegativity, leading to a chemical shift in this range.

-

CH₂-CH₂Br Carbon (35 - 40 ppm): This carbon is influenced by both the bromine and the oxirane ring, resulting in a downfield shift.

-

Oxirane Carbons (45 - 55 ppm): Carbons in an epoxide ring typically appear in the 40-60 ppm region.[2] The strained three-membered ring influences the hybridization and shielding of these carbons. The substituted carbon (CH) is expected to be slightly more downfield than the methylene carbon (CH₂).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon signals.

-

Data Processing: Process the FID with an exponential multiplication (line broadening of ~1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950 - 3050 | C-H (sp³) stretch | Medium-Strong |

| ~1250 | C-O (epoxide ring stretch) | Strong |

| 850 - 950 | Epoxide ring breathing | Medium-Strong |

| 550 - 690 | C-Br stretch | Medium-Strong |

Interpretation:

-

C-H Stretch (2950 - 3050 cm⁻¹): This absorption is characteristic of sp³ hybridized C-H bonds in the alkyl chain and the epoxide ring.[4]

-

C-O Stretch (~1250 cm⁻¹): A strong band in this region is characteristic of the C-O stretching vibration within the strained epoxide ring.[2]

-

Epoxide Ring Breathing (850 - 950 cm⁻¹): The symmetric and asymmetric stretching of the epoxide ring often gives rise to characteristic absorptions in this region.[5]

-

C-Br Stretch (550 - 690 cm⁻¹): The C-Br stretching vibration is expected in the fingerprint region at these lower wavenumbers.[6]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small drop of neat liquid (S)-2-(2-bromoethyl)oxirane is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the clean salt plates.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Notes |

| 150/152 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |

| 121/123 | [M - C₂H₃]⁺ | Loss of a vinyl group from ring opening. |

| 71 | [M - Br]⁺ | Loss of a bromine radical. |

| 57 | [C₄H₅O]⁺ | A common fragment from epoxide ring cleavage. |

| 43 | [C₂H₃O]⁺ | Fragment from cleavage of the epoxide ring. |

Interpretation:

The mass spectrum of (S)-2-(2-bromoethyl)oxirane is expected to show a characteristic pair of molecular ion peaks at m/z 150 and 152, with approximately equal intensity, due to the presence of the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Fragmentation will likely involve the loss of the bromine atom, cleavage of the epoxide ring, and rearrangements. Alpha-cleavage, where the bond adjacent to the oxygen atom breaks, is a common fragmentation pathway for epoxides.[2]

Figure 2. Proposed fragmentation pathway for (S)-2-(2-bromoethyl)oxirane.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of (S)-2-(2-bromoethyl)oxirane in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30 to 200.

-

Data Analysis: Identify the molecular ion peaks and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile for (S)-2-(2-bromoethyl)oxirane. By understanding the characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, researchers can confidently identify and characterize this important chiral building block in their synthetic endeavors. The provided protocols offer a starting point for obtaining high-quality spectroscopic data in a laboratory setting.

References

- Advanced Organic Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane.

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Kent, J. (2025, July 16). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2025, July 25). Computational Studies of Chiral Epoxide Radicals. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-Bromo-1,2-epoxy-butane. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Epoxybutane. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Epoxide Hydrolase-Catalyzed Enantioselective Synthesis of Chiral 1,2-Diols via Desymmetrization of meso-Epoxides. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Epoxide infrared spectra. Retrieved from [Link]

Sources

- 1. 4-Bromo-1,2-epoxybutane (13287-42-8) at Nordmann - nordmann.global [nordmann.global]

- 2. Bromoethane(74-96-4) 1H NMR spectrum [chemicalbook.com]

- 3. 1-Bromobutane(109-65-9) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. 1,2-Epoxybutane - Wikipedia [en.wikipedia.org]

Enantioselective Synthesis of 2-(2-Bromoethyl)oxirane: A Technical Guide

Abstract

Enantiomerically pure 2-(2-bromoethyl)oxirane is a critical chiral building block in the synthesis of a multitude of biologically active molecules and fine chemicals.[1][2] Its strained oxirane ring and the presence of a reactive bromoethyl group offer versatile handles for synthetic transformations, enabling the construction of complex molecular architectures with high stereochemical control. This technical guide provides an in-depth exploration of the primary enantioselective methods for the synthesis of 2-(2-bromoethyl)oxirane, with a focus on asymmetric epoxidation of 4-bromo-1-butene and kinetic resolution of the racemic epoxide. The discussion encompasses the underlying mechanistic principles, catalyst selection, reaction optimization, and practical considerations for each approach. Detailed experimental protocols and comparative data are presented to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction: The Significance of Chiral 2-(2-Bromoethyl)oxirane

The oxirane moiety, a three-membered cyclic ether, is a cornerstone of modern organic synthesis due to its inherent ring strain, which facilitates a wide array of regioselective and stereoselective ring-opening reactions.[3] When rendered in an enantiomerically pure form, chiral epoxides become powerful intermediates for the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds.[1][2][3] 2-(2-Bromoethyl)oxirane, in particular, presents a bifunctional scaffold. The epoxide can be opened by a variety of nucleophiles to introduce a β-hydroxy group with inversion of stereochemistry, while the bromoethyl side chain allows for subsequent nucleophilic substitution or organometallic coupling reactions.

The absolute configuration of the stereocenter in 2-(2-bromoethyl)oxirane dictates the stereochemical outcome of subsequent reactions, making its enantioselective synthesis a topic of paramount importance. This guide will focus on the two most prevalent and effective strategies for obtaining enantiopure (R)- and (S)-2-(2-bromoethyl)oxirane:

-

Asymmetric Epoxidation of 4-Bromo-1-butene: This approach involves the direct conversion of a prochiral alkene into a chiral epoxide using a chiral catalyst.

-

Kinetic Resolution of Racemic 2-(2-Bromoethyl)oxirane: This method relies on the differential reaction rates of the two enantiomers of a racemic epoxide with a chiral reagent or catalyst, allowing for the separation of the unreacted, enantiomerically enriched epoxide.

Asymmetric Epoxidation of 4-Bromo-1-Butene

The direct asymmetric epoxidation of the prochiral olefin, 4-bromo-1-butene, offers an atom-economical route to enantiomerically enriched 2-(2-bromoethyl)oxirane. The success of this strategy hinges on the selection of a suitable chiral catalyst that can effectively differentiate between the two enantiotopic faces of the double bond.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation, which utilizes chiral manganese(III)-salen complexes as catalysts, is a powerful method for the asymmetric epoxidation of unfunctionalized olefins.[4] This reaction is particularly effective for cis-disubstituted and conjugated alkenes. While terminal alkenes like 4-bromo-1-butene are generally less ideal substrates, optimization of the catalyst and reaction conditions can lead to synthetically useful levels of enantioselectivity.

Mechanism: The catalytic cycle is generally believed to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a dissymmetric environment around the metal center, directing the approach of the alkene from a specific face and leading to the preferential formation of one enantiomer of the epoxide.

Experimental Protocol: Jacobsen-Katsuki Epoxidation of 4-Bromo-1-butene

Materials:

-

4-Bromo-1-butene

-

(R,R)-Jacobsen's catalyst (or (S,S)- for the other enantiomer)

-

m-Chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (bleach)

-

4-Phenylpyridine N-oxide (4-PPO) (optional axial ligand)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Buffer solution (e.g., phosphate buffer, pH 11.3 for bleach)

Procedure:

-

To a solution of 4-bromo-1-butene in dichloromethane at 0 °C, add the chiral manganese(III)-salen catalyst (1-5 mol%).

-

If using bleach as the oxidant, add the buffered aqueous solution of sodium hypochlorite dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. If using m-CPBA, add it portion-wise.

-

The addition of an axial ligand such as 4-PPO can sometimes improve enantioselectivity and catalyst turnover.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction (e.g., with sodium thiosulfate solution if using m-CPBA).

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting epoxide by flash column chromatography on silica gel.

Biocatalytic Epoxidation

Biocatalysis offers an environmentally benign and often highly selective alternative to traditional chemical methods.[1][2] Certain microorganisms, or isolated enzymes such as monooxygenases, can catalyze the stereoselective epoxidation of alkenes.[1][5][6] Studies have shown that alkene-utilizing bacteria, such as certain species of Mycobacterium and Nocardia, can epoxidize 4-bromo-1-butene.[5][6][7]

Key Considerations: The enantiomeric excess (ee) and the absolute configuration of the product are highly dependent on the specific microbial strain and the cultivation conditions.[5][6] While biocatalytic methods can achieve high enantioselectivities, they often require specialized equipment for fermentation and may involve more complex workup procedures. Research has shown that the epoxidation of 4-bromo-1-butene with certain bacteria predominantly yields the (2R)-epoxide.[5][6]

Kinetic Resolution of Racemic 2-(2-Bromoethyl)oxirane

Kinetic resolution is a powerful technique for separating enantiomers based on their different rates of reaction with a chiral catalyst or reagent. In the context of 2-(2-bromoethyl)oxirane, a racemic mixture is subjected to a reaction that preferentially consumes one enantiomer, leaving the other enantiomer in excess.

Hydrolytic Kinetic Resolution (HKR)

The hydrolytic kinetic resolution (HKR) of terminal epoxides, pioneered by Jacobsen and coworkers, is a highly efficient and practical method for obtaining enantiopure epoxides and their corresponding 1,2-diols. This reaction utilizes chiral cobalt(III)-salen complexes as catalysts to effect the enantioselective hydrolysis of one of the epoxide enantiomers.

Mechanism: The chiral cobalt-salen complex activates both the epoxide and a nucleophile (water). One enantiomer of the epoxide fits preferentially into the chiral pocket of the catalyst, leading to its rapid hydrolysis, while the other enantiomer reacts much more slowly. This rate difference allows for the isolation of the unreacted epoxide with high enantiomeric excess.

Diagram: Hydrolytic Kinetic Resolution (HKR) Workflow

Caption: Workflow of Hydrolytic Kinetic Resolution.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 2-(2-bromoethyl)oxirane

Materials:

-

Racemic 2-(2-bromoethyl)oxirane

-

(R,R)-Co(III)-salen catalyst (or (S,S)- for the other enantiomer)

-

Water

-

Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

Dissolve the racemic 2-(2-bromoethyl)oxirane in the chosen solvent.

-

Add the chiral cobalt(III)-salen catalyst (typically 0.2-2 mol%).

-

Add 0.5 to 0.6 equivalents of water. The amount of water is critical, as an excess can lead to the hydrolysis of both enantiomers.

-

Stir the reaction at room temperature and monitor its progress by chiral GC or HPLC.

-

When the desired conversion (typically around 50%) is reached, quench the reaction.

-

Separate the unreacted, enantiomerically enriched epoxide from the resulting diol by column chromatography or distillation.

Biocatalytic Kinetic Resolution

Enzymes, particularly epoxide hydrolases, are highly effective catalysts for the kinetic resolution of epoxides.[1] These enzymes catalyze the enantioselective hydrolysis of one epoxide enantiomer, leaving the other untouched. The high selectivity of many epoxide hydrolases can lead to products with very high enantiomeric excess.

Advantages of Biocatalytic Resolution:

-

High Enantioselectivity: Enzymes often exhibit exquisite enantioselectivity, leading to products with >99% ee.

-

Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH.

-

Environmental Sustainability: Enzymes are biodegradable and the reactions avoid the use of heavy metals or harsh reagents.[3]

Method Selection and Comparative Analysis

The choice of synthetic method depends on several factors, including the desired enantiomer, the required level of enantiopurity, the scale of the synthesis, and the available resources.

| Method | Catalyst/Reagent | Typical ee (%) | Yield (%) | Advantages | Disadvantages |

| Asymmetric Epoxidation | |||||

| Jacobsen-Katsuki | Chiral Mn(III)-salen | 70-90 | 60-80 | Commercially available catalysts, well-established method. | Moderate enantioselectivity for terminal alkenes. |

| Biocatalytic | Whole cells/enzymes | >95 | Variable | High enantioselectivity, environmentally friendly. | Requires specialized equipment, longer reaction times. |

| Kinetic Resolution | |||||

| Hydrolytic (HKR) | Chiral Co(III)-salen | >99 | <50 (for epoxide) | Excellent enantioselectivity, predictable stereochemistry. | Theoretical maximum yield of 50% for the epoxide. |

| Biocatalytic | Epoxide Hydrolases | >99 | <50 (for epoxide) | Exceptional enantioselectivity, mild conditions. | Enzyme availability and stability can be a concern. |

Decision-Making Diagram: Choosing a Synthetic Route

Caption: Decision tree for selecting a synthetic method.

Conclusion

The enantioselective synthesis of 2-(2-bromoethyl)oxirane is a well-developed field with several robust and reliable methods available to the synthetic chemist. Asymmetric epoxidation, particularly through biocatalytic routes, offers a direct path to the chiral epoxide, while kinetic resolution, especially the hydrolytic method, provides access to materials with exceptionally high enantiomeric purity. The choice of method will ultimately be guided by the specific requirements of the research or development program. As the demand for enantiopure compounds continues to grow, further advancements in catalyst design and biocatalytic engineering are expected to provide even more efficient and sustainable routes to this valuable chiral building block.

References

-

Archelas, A., & Furstoss, R. (1997). Synthesis of enantiopure epoxides through biocatalytic approaches. Annual Review of Microbiology, 51, 491-525. [Link]

-

Archelas, A., & Furstoss, R. (1997). Synthesis of enantiopure epoxides through biocatalytic approaches. ProQuest. [Link]

-

Park, J. B. (2018). Bio- and chemo-catalytic preparations of chiral epoxides. Journal of the Korean Chemical Society, 62(4), 311-323. [Link]

-

Archelas, A., Hartmans, S., & Tramper, J. (1988). Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria. Biocatalysis, 1(4), 283-292. [Link]

-

Archelas, A., Hartmans, S., & Tramper, J. (1988). Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria. ResearchGate. [Link]

-

Park, J. B. (2018). Bio- and chemo-catalytic preparations of chiral epoxides. ResearchGate. [Link]

-

Ni, Y., et al. (2018). Biocatalytic Aromaticity-Breaking Epoxidation of Naphthalene and Nucleophilic Ring-Opening Reactions. ChemCatChem, 10(21), 4847-4851. [Link]

-

Archelas, A., Hartmans, S., & Tramper, J. (1987). Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria. SciSpace. [Link]

-

ChemBK. (2024). 2-(2-bromoethyl)oxirane. ChemBK. [Link]

-

Synthesis Workshop. (2024, June 6). Advanced Organic Chemistry: Asymmetric Epoxidation. YouTube. [Link]

Sources

- 1. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of enantiopure epoxides through biocatalytic approaches - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Epoxidation of 4-Bromo-1-Butene and 3-Butene-1-Ol with Three Alkene-Utilizing Bacteria (1988) | A. Archelas | 7 Citations [scispace.com]

(S)-2-(2-Bromoethyl)oxirane: A Bifunctional Chiral Building Block for Advanced Synthesis

A Senior Application Scientist's Guide to Harnessing Asymmetric Complexity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(2-Bromoethyl)oxirane, also known as (S)-(-)-4-Bromo-1,2-epoxybutane, stands as a premier chiral building block in modern organic synthesis. Its unique structure, featuring two distinct and strategically positioned electrophilic centers—a stereodefined oxirane and a primary alkyl bromide—offers chemists a powerful tool for the efficient construction of complex molecular architectures. This guide provides an in-depth exploration of the molecule's reactivity, elucidates its application in the synthesis of medicinally relevant heterocyclic scaffolds such as morpholines and piperazines, and offers field-proven experimental protocols. By understanding the causality behind its reactivity, researchers can unlock its full potential for accelerating drug discovery and development programs.

The Molecular Blueprint: Understanding Bifunctional Reactivity

(S)-2-(2-Bromoethyl)oxirane is a colorless liquid whose synthetic utility is derived from its two electrophilic sites.[1][2] The strategic placement of a primary bromide two carbons away from a chiral epoxide ring allows for sequential or tandem reactions that can be modulated by the choice of nucleophile and reaction conditions.

-

The Chiral Epoxide: This three-membered ring is strained and susceptible to nucleophilic attack. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less-substituted carbon (C1) from the backside, leading to a predictable inversion of stereochemistry.[3][4]

-

The Primary Alkyl Bromide: This site is a classic electrophile for SN2 reactions.[5] Its reactivity allows for the introduction of a wide range of nucleophiles, forming a new carbon-nucleophile bond.

The key to harnessing this building block is controlling the chemoselectivity of the initial nucleophilic attack. Generally, "hard" nucleophiles (like primary amines) tend to favor reaction at the epoxide, while "soft" nucleophiles might favor the alkyl bromide. However, intramolecular cyclization following an initial reaction at one site is the most common and powerful application.

Caption: Differentiated reactivity of the two electrophilic centers.

Application in Heterocyclic Synthesis: Building Privileged Scaffolds

The true power of (S)-2-(2-Bromoethyl)oxirane lies in its ability to facilitate intramolecular cyclizations to form key heterocyclic structures that are prevalent in pharmaceuticals.

Synthesis of Chiral 2-Substituted Morpholines

The morpholine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[6][7] (S)-2-(2-Bromoethyl)oxirane provides a highly efficient route to chiral 2-substituted morpholines.

The reaction mechanism involves an initial SN2 attack by a primary amine on the C4 carbon, displacing the bromide. This is followed by a base-mediated intramolecular SN2 cyclization, where the newly introduced secondary amine attacks the C1 carbon of the epoxide, leading to the formation of the morpholine ring with a defined stereocenter.

Caption: General workflow for chiral morpholine synthesis.

Field-Proven Protocol: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and (S)-2-(2-Bromoethyl)oxirane (1.1 eq).

-

Initial Alkylation: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

-

Cyclization: Heat the reaction mixture to reflux (approx. 82°C) for 6-12 hours to facilitate the intramolecular cyclization.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure morpholine derivative.

Synthesis of Chiral 2-Substituted Piperazines

The piperazine core is another exceptionally important heterocycle in drug discovery, found in numerous FDA-approved medicines.[8][9][10] The synthesis of chiral piperazines can be achieved using (S)-2-(2-Bromoethyl)oxirane by reacting it with an appropriately protected ethylenediamine derivative.

The strategy involves the initial alkylation of one nitrogen of the diamine, followed by deprotection and subsequent intramolecular cyclization. This two-step, one-pot approach is highly efficient.

Caption: General workflow for chiral piperazine synthesis.

Field-Proven Protocol: Synthesis of (S)-2-(Hydroxymethyl)piperazine

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-ethylenediamine (1.0 eq) in a suitable solvent like isopropanol.

-

Alkylation: Add (S)-2-(2-Bromoethyl)oxirane (1.05 eq) to the solution and heat the mixture to 60-70°C for 16-24 hours.

-

Cyclization & Deprotection: Cool the reaction mixture. Add a strong base such as sodium tert-butoxide (2.5 eq) and heat to 80°C for 5 hours to effect cyclization. The high temperature and basicity may also cleave the Boc group. Alternatively, after cooling the cyclization, the Boc group can be removed under standard acidic conditions (e.g., TFA or HCl in dioxane).

-

Work-up: After cooling, quench the reaction carefully. Adjust the pH and perform an aqueous workup.

-

Purification: The final product can often be isolated as a salt or purified via crystallization or chromatography.

Data Summary: Reaction Parameters

The versatility of (S)-2-(2-Bromoethyl)oxirane allows for a range of conditions depending on the nucleophile and desired outcome.

| Target Scaffold | Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Morpholine | Primary Amine | K₂CO₃, Et₃N | Acetonitrile, DMF | 25 then 80 | 65-85 |

| Piperazine | Protected Diamine | DIPEA, NaOtBu | Isopropanol, THF | 60 then 80 | 50-70 |

| Chiral Amine | Azide (NaN₃) | None | DMF, Water | 60-70 | >90 (azide) |

Safety and Handling

As a reactive bifunctional compound, (S)-2-(2-Bromoethyl)oxirane requires careful handling in a well-ventilated fume hood.

-

Hazards: It is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[2]

Conclusion

(S)-2-(2-Bromoethyl)oxirane is a testament to the power of bifunctional building blocks in asymmetric synthesis. Its predictable reactivity and ability to efficiently generate highly valuable chiral heterocyclic cores make it an indispensable tool for medicinal chemists. By providing access to stereochemically defined morpholines, piperazines, and other complex amines, it streamlines the synthesis of novel drug candidates, ultimately accelerating the journey from laboratory discovery to clinical application. The self-validating nature of its intramolecular cyclization reactions ensures high fidelity in stereochemical transfer, cementing its status as an authoritative and trustworthy reagent in the synthetic chemist's arsenal.

References

-

A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]

-

2-(2-bromoethyl)oxirane - Introduction. ChemBK. [Link]

-

Synthesis of chiral amines using redox biocatalysis. PubMed. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

-

(S)-(-)-(2-Bromoethyl)oxirane | C4H7BrO. PubChem. [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

-

Oxiranes database - synthesis, physical properties. Mol-Instincts. [Link]

-